molecular formula C21H22N2O3S B4014353 1-(4-methoxyphenyl)-4-(2-naphthylsulfonyl)piperazine CAS No. 494825-74-0

1-(4-methoxyphenyl)-4-(2-naphthylsulfonyl)piperazine

Cat. No.: B4014353
CAS No.: 494825-74-0
M. Wt: 382.5 g/mol
InChI Key: UMCCLLLAOSYEGF-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-4-(2-naphthylsulfonyl)piperazine, also known as MNPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is a piperazine derivative that has shown promising results in various studies.

Scientific Research Applications

Fluorescent Ligands for Receptor Visualization

A study by Lacivita et al. (2009) demonstrates the synthesis and characterization of fluorescent ligands with a 1-arylpiperazine structure, targeting human 5-HT1A receptors. These compounds, including long-chain 1-(2-methoxyphenyl)piperazine derivatives, exhibit high receptor affinity and favorable fluorescence properties, making them useful for visualizing 5-HT1A receptors overexpressed in cells through fluorescence microscopy (Lacivita et al., 2009).

HIV-1 Reverse Transcriptase Inhibitors

Research by Romero et al. (1994) has led to the discovery and synthesis of bis(heteroaryl)piperazines (BHAPs), a novel class of non-nucleoside inhibitors of HIV-1 reverse transcriptase. These compounds were synthesized by modifying the aryl moiety of 1-arylpiperazine derivatives, resulting in significantly enhanced potency against HIV-1 reverse transcriptase (Romero et al., 1994).

5-HT7 Receptor Antagonists

Yoon et al. (2008) developed a series of piperazine derivatives, including 4-methoxy-N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] benzene sulfonamides and their naphthyl counterparts, as 5-HT7 receptor antagonists. These compounds demonstrate potential therapeutic applications in treating conditions modulated by the 5-HT7 receptor, with some showing high activity and selectivity (Yoon et al., 2008).

Analytical Derivatization for Liquid Chromatography

A novel sulfonate reagent developed by Wu et al. (1997) for analytical derivatization in liquid chromatography includes a fluorophore and a tertiary amino function, such as a substituted piperazine, enhancing detection sensitivity and facilitating easy removal of the reagent after analysis (Wu et al., 1997).

Dual-imaging Agents for 5HT1A Receptors

Chaturvedi et al. (2018) explored the use of methoxyphenyl piperazine-dithiocarbamate-capped silver nanoparticles for targeting 5HT1A receptors, demonstrating a novel approach for optical imaging with low detection limits. This research highlights the potential for developing targeted imaging agents for neurological applications (Chaturvedi et al., 2018).

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-26-20-9-7-19(8-10-20)22-12-14-23(15-13-22)27(24,25)21-11-6-17-4-2-3-5-18(17)16-21/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCCLLLAOSYEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901201236
Record name 1-(4-Methoxyphenyl)-4-(2-naphthalenylsulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901201236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494825-74-0
Record name 1-(4-Methoxyphenyl)-4-(2-naphthalenylsulfonyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=494825-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxyphenyl)-4-(2-naphthalenylsulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901201236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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